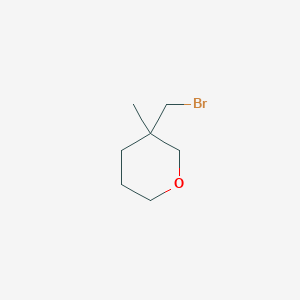

![molecular formula C16H11N3OS3 B2915509 N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034332-40-4](/img/structure/B2915509.png)

N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology.

Scientific Research Applications

Medicinal Chemistry: Anti-Cancer Properties

The thiophene moiety is a significant component in medicinal chemistry, particularly in the synthesis of compounds with anti-cancer properties. The presence of thiophene rings in the structure of this compound suggests potential efficacy in inhibiting cancer cell growth. Research has shown that thiophene derivatives can act as kinase inhibitors, which are crucial in the treatment of various cancers .

Antimicrobial Activity

Thiophene derivatives have been reported to exhibit antimicrobial activity. The compound could be investigated for its efficacy against a range of pathogenic bacteria and fungi. Its structure allows for the potential to act against organisms such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus, which are common targets for antimicrobial agents .

Fungicidal Applications

The compound’s structure, which includes thiophene rings, indicates potential use as a fungicide. Derivatives of thiophene have been synthesized and shown to have high efficacy against fungal pathogens affecting crops, such as cucumber downy mildew. This suggests that the compound could be optimized for agricultural applications to protect plants from fungal diseases .

Material Science: Organic Semiconductors

In material science, thiophene derivatives are used in the development of organic semiconductors. The compound’s structure, with conjugated systems involving thiophene rings, makes it a candidate for use in organic photovoltaic cells or light-emitting diodes (LEDs). It could contribute to the advancement of flexible, lightweight, and efficient electronic devices .

Anti-Inflammatory Agents

Compounds containing thiophene nuclei have been utilized as anti-inflammatory agents. Given the structural similarity, the compound may be developed into a drug with anti-inflammatory properties, potentially offering therapeutic benefits for conditions characterized by inflammation .

Neurological Disorders: Serotonin Antagonists

Thiophene derivatives have been used in the treatment of neurological disorders as serotonin antagonists. The compound’s structure could be explored for its potential to modulate serotonin receptors, which may be beneficial in the treatment of conditions like Alzheimer’s disease .

Mechanism of Action

Target of Action

It is known that thiophene-based compounds often exhibit a variety of biological effects .

Mode of Action

It is known that thiophene-based compounds can act as electron-output sites due to their strong electron-withdrawing ability . This property could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

It is known that thiophene-based compounds can exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These properties suggest that the compound may interact with a variety of biochemical pathways.

Pharmacokinetics

The compound’s fungicidal activities were tested in vivo, suggesting that it has some degree of bioavailability .

Result of Action

The compound has shown excellent fungicidal activities against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse . Specifically, it exhibited higher activities than both diflumetorim and flumorph .

Action Environment

The compound’s fungicidal activities were tested in a greenhouse environment , suggesting that environmental conditions such as temperature and humidity could potentially influence its efficacy.

properties

IUPAC Name |

N-[thiophen-2-yl(thiophen-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3OS3/c20-16(10-3-4-12-13(8-10)19-23-18-12)17-15(11-5-7-21-9-11)14-2-1-6-22-14/h1-9,15H,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXERNHPTFGXCPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C2=CSC=C2)NC(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

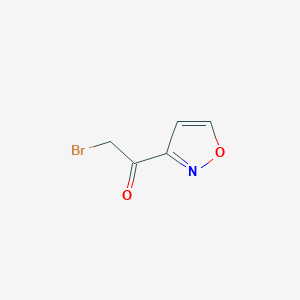

![(2E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(5-chloro-2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2915426.png)

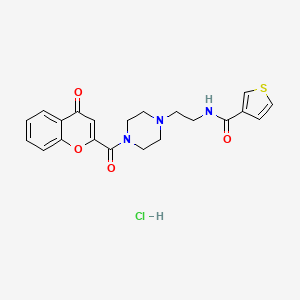

![ethyl 3-(2-ethoxyethyl)-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2915437.png)

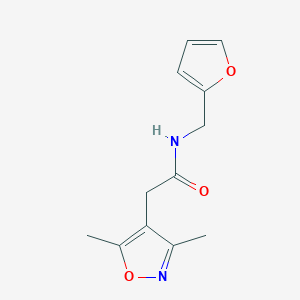

![2-Chloro-1-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2915438.png)

![3-[(Cyanomethyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2915439.png)

![N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide](/img/structure/B2915440.png)

![Methyl 3-[(2-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2915445.png)

![1,3-dimethyl-7-(4-nitrophenyl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2915449.png)